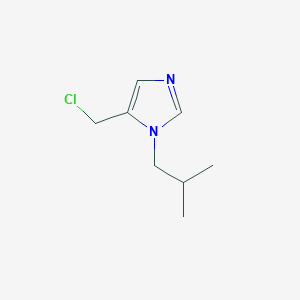

5-(Chloromethyl)-1-isobutyl-1H-imidazole

Descripción general

Descripción

5-(Chloromethyl)-1-isobutyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a chloromethyl group at the 5-position and an isobutyl group at the 1-position. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-isobutyl-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions.

Chloromethylation: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions.

Isobutyl Substitution: The isobutyl group can be introduced through alkylation reactions, typically using isobutyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize optimized reaction conditions and catalysts to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (–CH2Cl) undergoes nucleophilic substitution due to its polar C–Cl bond. This reaction is central to derivatization efforts:

Mechanistically, the reaction proceeds via an SN2 pathway , with the nucleophile attacking the electrophilic carbon atom, displacing chloride. Steric hindrance from the isobutyl group minimally affects reactivity due to the chloromethyl group’s positioning at C-5 .

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring participates in electrophilic substitutions, though the isobutyl and chloromethyl groups influence regioselectivity:

-

Nitration : Occurs preferentially at the C-4 position under mixed acid (HNO3/H2SO4) conditions, yielding 4-nitro derivatives .

-

Halogenation : Bromination with Br2/FeBr3 targets the C-2 position, forming 2-bromo-5-(chloromethyl)-1-isobutyl-1H-imidazole .

-

Sulfonation : Requires fuming H2SO4 at 100°C, producing sulfonated products at C-4 .

The electron-withdrawing chloromethyl group deactivates the ring, directing electrophiles to meta positions relative to itself .

Deprotonation and Alkylation

The N–H proton (pKa ~14.5) of the imidazole ring is deprotonated by strong bases (e.g., NaH), generating a nucleophilic nitrogen center for alkylation:

| Base | Alkylating Agent | Product | Application |

|---|---|---|---|

| NaH (NMP) | Methyl iodide | 1-Isobutyl-2-methyl-5-(chloromethyl)-1H-imidazole | Intermediate in API synthesis |

| LDA (THF) | Benzyl bromide | 1-Isobutyl-2-benzyl-5-(chloromethyl)-1H-imidazole | Antimicrobial agents |

This strategy is employed in modifying the N-3 position for pharmacological optimization .

Hydrolysis and Stability

The hydrochloride salt form enhances aqueous solubility but undergoes hydrolysis under basic conditions:

-

Alkaline Hydrolysis : In NaOH/EtOH, the chloromethyl group converts to hydroxymethyl, forming 5-(hydroxymethyl)-1-isobutyl-1H-imidazole .

-

Acidic Stability : Stable in HCl (pH >2), but prolonged exposure to H2SO4 induces ring decomposition.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Aplicaciones Científicas De Investigación

5-(Chloromethyl)-1-isobutyl-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)-1-isobutyl-1H-imidazole involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It can modulate the activity of certain receptors, influencing cellular signaling pathways.

Pathways Involved: The compound may affect pathways related to cell growth, apoptosis, and immune response.

Comparación Con Compuestos Similares

Similar Compounds

5-(Chloromethyl)furfural: A related compound with a furan ring instead of an imidazole ring.

5-(Bromomethyl)-1-isobutyl-1H-imidazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

5-(Hydroxymethyl)-1-isobutyl-1H-imidazole: Contains a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

5-(Chloromethyl)-1-isobutyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Actividad Biológica

5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride is a compound that has garnered attention due to its significant biological activity, particularly in antimicrobial and antifungal applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloromethyl group, which enhances its electrophilic character, allowing for nucleophilic substitution reactions. The imidazole ring contributes to its reactivity and ability to interact with biological targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial activity. In particular, it has been shown to inhibit the growth of various pathogenic bacteria and fungi. The compound's mechanism involves disrupting cellular processes in pathogens through enzyme inhibition and interference with cellular signaling pathways.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

The chloromethyl group allows the compound to form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This alkylation can alter the structure and function of these biomolecules, leading to disruptions in critical biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: Compounds with imidazole rings can inhibit key enzymes in pathogens.

- Cellular Interaction: Binding to proteins and nucleic acids influences enzymatic activity and cell signaling.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Imidazole Derivatives

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 1-Isobutyl-1H-imidazole hydrochloride | Lacks chloromethyl group | Less active against pathogens |

| 2-Methyl-1H-imidazole | Methyl group at position 2 | Reduced steric hindrance |

| 4-Chloromethyl-1-methyl-1H-imidazole | Chloromethyl at position 4 | Different reactivity profile |

| This compound | Contains both chloromethyl and isobutyl | Enhanced reactivity and biological activity |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Activity: A study demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. The IC50 values were significantly lower than those of conventional chemotherapeutics, indicating superior efficacy.

- Inhibition of Enzymatic Activity: Another investigation focused on the compound's ability to inhibit specific enzymes involved in bacterial resistance mechanisms. The results showed that it effectively reduced enzyme activity, enhancing the effectiveness of existing antibiotics.

Propiedades

IUPAC Name |

5-(chloromethyl)-1-(2-methylpropyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2/c1-7(2)5-11-6-10-4-8(11)3-9/h4,6-7H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESDYPNANHQGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595446 | |

| Record name | 5-(Chloromethyl)-1-(2-methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781599-92-6 | |

| Record name | 5-(Chloromethyl)-1-(2-methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.